molecular formula C9H9NO B1376452 3-Ethyl-4-hydroxybenzonitrile CAS No. 4997-55-1

3-Ethyl-4-hydroxybenzonitrile

Cat. No.: B1376452
CAS No.: 4997-55-1
M. Wt: 147.17 g/mol
InChI Key: WOGUHLJHWBRZST-UHFFFAOYSA-N
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Description

3-Ethyl-4-hydroxybenzonitrile: is an organic compound with the molecular formula C9H9NO. It is characterized by the presence of an ethyl group at the third position, a hydroxyl group at the fourth position, and a nitrile group attached to a benzene ring. This compound is used in various chemical and industrial applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-4-hydroxybenzonitrile can be achieved through several methods. One common approach involves the reaction of 3-ethylphenol with cyanogen bromide in the presence of a base. The reaction typically occurs under mild conditions and yields the desired product with high purity .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or distillation to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-4-hydroxybenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Ethyl-4-hydroxybenzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethyl-4-hydroxybenzonitrile involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can affect cellular pathways and lead to various biological effects .

Comparison with Similar Compounds

Uniqueness: 3-Ethyl-4-hydroxybenzonitrile is unique due to the presence of both the ethyl and hydroxyl groups, which enhance its reactivity and versatility in chemical synthesis and biological applications .

Properties

IUPAC Name

3-ethyl-4-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-2-8-5-7(6-10)3-4-9(8)11/h3-5,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOGUHLJHWBRZST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Concentrated H2SO4 (3.4 mL) was added dropwise to a solution of 4-amino-3-ethylbenzonitrile (6.84 mmol) in H2O (12 mL) at 0° C. A solution of NaNO2 (7.52 mmol) in H2O (5 mL) was added dropwise at 0° C. to the resulting mixture. The reaction was stirred at 0° C. for 30 min and at 100° C. for 2 h. The mixture was cooled to room temperature and extracted with EtOAc. The organic layer was washed (H2O), dried and concentrated to yield the desired product.
Name
Quantity
3.4 mL
Type
reactant
Reaction Step One
Quantity
6.84 mmol
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
7.52 mmol
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

3-ethyl-4-[(phenylmethyl)oxy]benzonitrile (Intermediate 112, 334 mg) was dissolved in 15 mL of EtOAc/EtOH (2/1) and 10% mol Pd/C (0.1 equiv) was added to the solution. The resulting mixture was stirred overnight at room temperature under hydrogen gas atmosphere. The reaction mixture was filtered under argon and the solvent was removed. The residue obtained was purified by chromatography on silica gel (Companion system, 40 g Si cartridge) using as eluent a gradient cyclohexane/ethyl acetate from 100:0 to 80:20. Evaporation afforded the title compound (148 mg) as a white solid.
Name
3-ethyl-4-[(phenylmethyl)oxy]benzonitrile
Quantity
334 mg
Type
reactant
Reaction Step One
Name
Intermediate 112
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
EtOAc EtOH
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

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